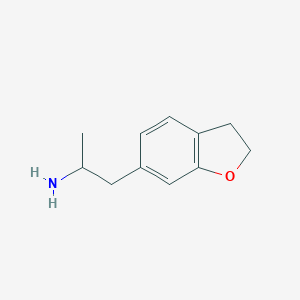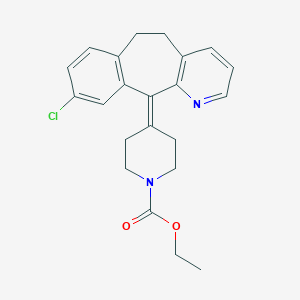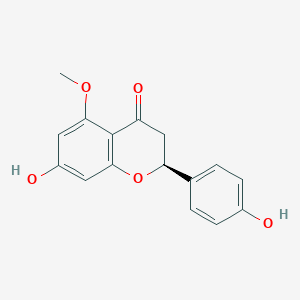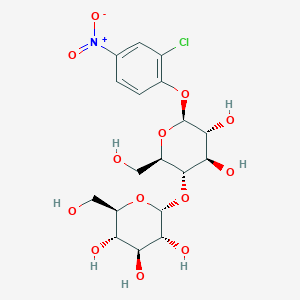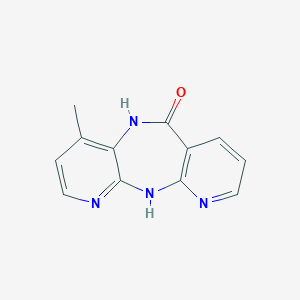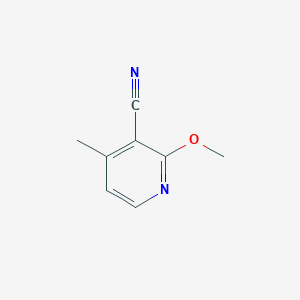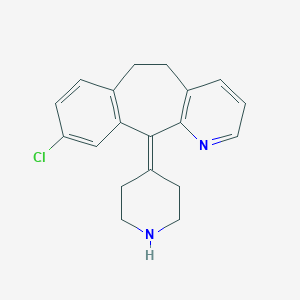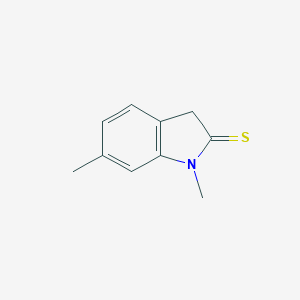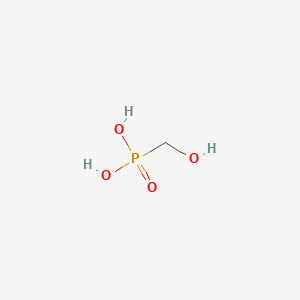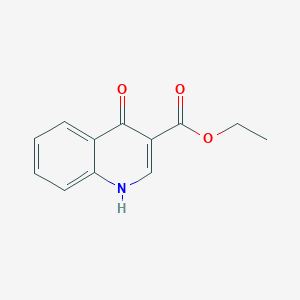
4-Hydroxyquinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-hydroxyquinoline-3-carboxylate, also known as Ethyl 4-hydroxyquinoline-3-carboxylate, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4345. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinoléine, y compris le 4-hydroxyquinoléine-3-carboxylate d'éthyle, ont montré un potentiel prometteur dans la recherche anticancéreuse. Ils sont connus pour inhiber diverses enzymes telles que la topoisomérase, la thymidylate synthase et la télomérase, qui sont essentielles à la prolifération des cellules cancéreuses . Par exemple, des modifications du this compound ont été étudiées pour une activité cytotoxique accrue contre des lignées cellulaires cancéreuses telles que MCF-7 (cancer du sein), HePG2 (cancer du foie) et HCT-116 (cancer colorectal) .
Propriétés antimicrobiennes
Le noyau quinoléine est un composant vital des médicaments dotés de propriétés antimicrobiennes. Les dérivés du this compound ont été explorés pour leurs activités antibactériennes, antifongiques et antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .
Utilisations anti-inflammatoires
L'inflammation est une réponse biologique à des stimuli nocifs, et la contrôler est crucial pour traiter diverses maladies. Les dérivés de la quinoléine présentent des propriétés anti-inflammatoires, et le this compound ne fait pas exception. Il a été utilisé dans la synthèse de composés visant à traiter les affections inflammatoires .
Applications antipaludiques
Les quinoléines sont historiquement importantes dans les médicaments antipaludiques. La synthèse de dérivés du this compound a été orientée vers la création de composés dotés d'une activité antiplasmodiale, ce qui est essentiel pour lutter contre le paludisme .
Potentiel antituberculeux
La tuberculose (TB) reste un défi de santé mondiale. Les dérivés de la quinoléine ont montré une activité antimycobactérienne, ce qui est prometteur pour le traitement de la TB. La recherche sur le this compound vise à développer de nouveaux agents thérapeutiques contre la TB .
Effets antioxydants
Le stress oxydatif contribue à diverses maladies, et les antioxydants sont essentiels pour atténuer ce stress. Le this compound a fait partie d'études axées sur les propriétés antioxydantes, ce qui pourrait conduire au développement d'agents protecteurs contre les dommages oxydatifs .
Recherche cardiovasculaire
Les maladies cardiovasculaires sont la principale cause de décès dans le monde. Les dérivés de la quinoléine, y compris le this compound, sont étudiés pour leurs effets cardiovasculaires, ce qui pourrait ouvrir la voie à de nouveaux traitements dans ce domaine .
Recherche anti-SARS-CoV-2 (COVID-19)
La pandémie récente a accéléré la recherche sur les médicaments antiviraux. Le squelette du this compound est exploré pour son activité anti-COVID-19 potentielle, contribuant à la lutte contre cette infection virale et d'autres similaires
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The compound’s molecular weight (21722 Da) and structure suggest that it may have suitable properties for absorption and distribution within the body .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
The stability and efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere for optimal stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action .
Safety and Hazards
Orientations Futures
The future directions of research on Ethyl 4-hydroxyquinoline-3-carboxylate could involve further exploration of its antiproliferative activity through inhibition of different enzymes . Additionally, enhancing the cytotoxic activity of this compound by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring could be another area of focus .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Gould–Jacobs reaction, a well-known method for the synthesis of quinoline derivatives, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .
Metabolic Pathways
Quinoline and its derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-hydroxyquinoline-3-carboxylate in organic synthesis?
A1: Ethyl 4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the multi-step synthesis of 4-hydroxyquinoline-3-carboxylic acid. [] This carboxylic acid derivative is a key intermediate in the production of Ivacaftor, a drug used to treat cystic fibrosis. []
Q2: How is Ethyl 4-hydroxyquinoline-3-carboxylate synthesized according to the provided research?
A2: The research outlines a three-step synthesis:
- Preparation of the precursor: Isatoic anhydrides are reacted with either ethyl malonate or ethyl acetoacetate to yield Ethyl 4-hydroxyquinoline-3-carboxylate derivatives. []
- Chlorination: The Ethyl 4-hydroxyquinoline-3-carboxylate derivative is then chlorinated using phosphorus oxychloride. []
- Condensation: The chlorinated product is condensed with hydrazine or its derivatives, resulting in the formation of new pyrazolo[4,3-c]quinolin-3-one derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

